Benzaldehyde, 2-(heptyloxy)-
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Overview
Description
Benzaldehyde, 2-(heptyloxy)- is an organic compound with the molecular formula C14H20O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a heptyloxy group at the second position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(heptyloxy)- typically involves the alkylation of benzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of Benzaldehyde, 2-(heptyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2-(heptyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of Benzaldehyde, 2-(heptyloxy)- with reducing agents such as sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyloxy group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst
Major Products:
Oxidation: 2-(Heptyloxy)benzoic acid.
Reduction: 2-(Heptyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
Benzaldehyde, 2-(heptyloxy)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-(heptyloxy)- involves its interaction with cellular macromolecules. It can form covalent bonds with proteins and nucleic acids, affecting their function. The compound’s aldehyde group is highly reactive, allowing it to participate in various biochemical reactions. It targets specific enzymes and pathways, leading to changes in cellular metabolism and signaling .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and different reactivity.
2-(Methoxy)benzaldehyde: Similar structure but with a methoxy group instead of a heptyloxy group.
2-(Ethoxy)benzaldehyde: Contains an ethoxy group, leading to different chemical properties and applications
Uniqueness: Benzaldehyde, 2-(heptyloxy)- is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic interactions and steric effects .
Properties
IUPAC Name |
2-heptoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-8-11-16-14-10-7-6-9-13(14)12-15/h6-7,9-10,12H,2-5,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPLOSMFKYAFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597188 |
Source
|
Record name | 2-(Heptyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66049-86-3 |
Source
|
Record name | 2-(Heptyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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